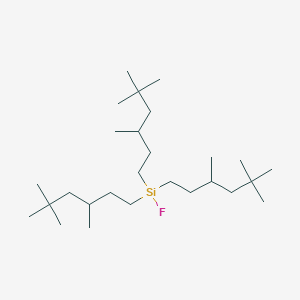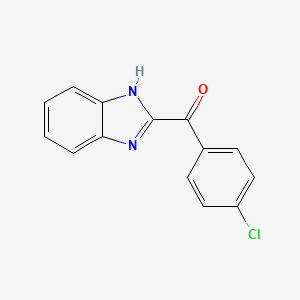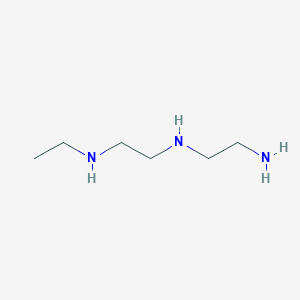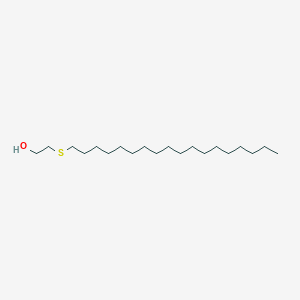
2-(Octadecylsulfanyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Octadecylsulfanyl)ethan-1-ol is an organic compound characterized by the presence of a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to an ethan-1-ol group This compound falls under the category of alcohols due to the presence of the hydroxyl (OH) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octadecylsulfanyl)ethan-1-ol typically involves the reaction of octadecyl mercaptan with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}{18}\text{H}{37}\text{SH} + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{18}\text{H}{37}\text{S}\text{CH}_2\text{CH}_2\text{OH} ]
In this reaction, octadecyl mercaptan (C18H37SH) reacts with ethylene oxide (C2H4O) to form this compound (C20H42OS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of specialized reactors and purification techniques to obtain the final product.
化学反応の分析
Types of Reactions
2-(Octadecylsulfanyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of octadecylsulfanyl acetic acid.
Reduction: Formation of octadecylsulfanyl ethane.
Substitution: Formation of octadecylsulfanyl ethyl chloride or bromide.
科学的研究の応用
2-(Octadecylsulfanyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, lubricants, and coatings.
作用機序
The mechanism of action of 2-(Octadecylsulfanyl)ethan-1-ol involves its interaction with lipid membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyl group can form hydrogen bonds with proteins, influencing their structure and function. These interactions are crucial in its applications in drug delivery and membrane studies.
類似化合物との比較
Similar Compounds
2-(Dodecylsulfanyl)ethan-1-ol: Similar structure with a shorter alkyl chain (dodecyl group).
2-(Hexadecylsulfanyl)ethan-1-ol: Similar structure with a hexadecyl group.
2-(Tetradecylsulfanyl)ethan-1-ol: Contains a tetradecyl group.
Uniqueness
2-(Octadecylsulfanyl)ethan-1-ol is unique due to its longer alkyl chain, which enhances its hydrophobic interactions and makes it more effective in applications requiring strong surfactant properties. Its ability to integrate into lipid bilayers and interact with proteins makes it valuable in biological and medical research.
特性
CAS番号 |
26535-62-6 |
|---|---|
分子式 |
C20H42OS |
分子量 |
330.6 g/mol |
IUPAC名 |
2-octadecylsulfanylethanol |
InChI |
InChI=1S/C20H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 |
InChIキー |
FHDOHGWCPQVESM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCSCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


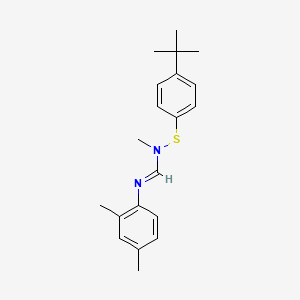
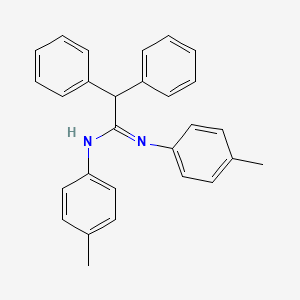
![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)
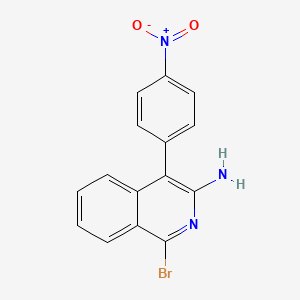
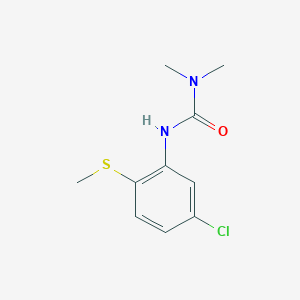
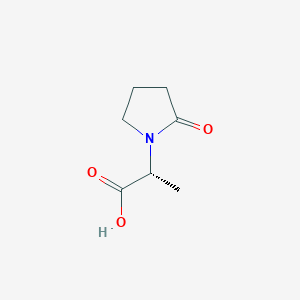
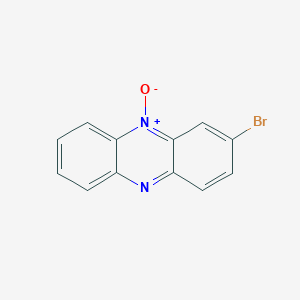
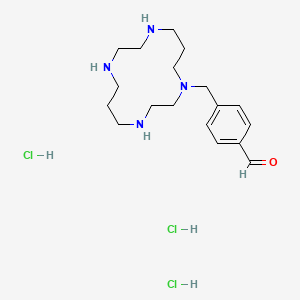
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
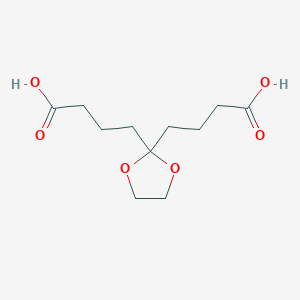
![3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B14002495.png)
